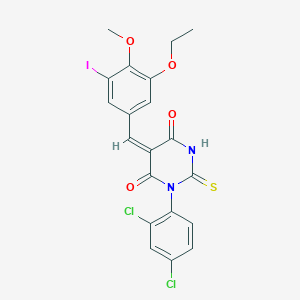
4-(2-oxo-1-pyrrolidinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-oxo-1-pyrrolidinyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)benzenesulfonamide, commonly known as TAK-715, is a small molecule inhibitor of p38 MAPK, a protein kinase that plays a crucial role in the regulation of inflammation and immune response. TAK-715 has been extensively studied in scientific research for its potential applications in the treatment of various inflammatory and autoimmune diseases.
Mécanisme D'action
TAK-715 exerts its pharmacological effects by inhibiting the activity of p38 MAPK, a protein kinase that plays a crucial role in the regulation of inflammation and immune response. Inhibition of p38 MAPK activity leads to a reduction in the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation and immune response.
Biochemical and Physiological Effects:
TAK-715 has been shown to exert potent anti-inflammatory effects in vitro and in vivo. Studies have demonstrated that TAK-715 inhibits the production of pro-inflammatory cytokines and chemokines, including TNF-alpha, IL-1beta, IL-6, and MCP-1. In addition, TAK-715 has been shown to reduce the activation of immune cells, such as T cells and macrophages, which play a critical role in the pathogenesis of inflammatory and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-715 is a potent and selective inhibitor of p38 MAPK, making it an attractive tool for studying the role of p38 MAPK in various biological processes. TAK-715 has been extensively studied in vitro and in vivo, and its pharmacological effects have been well characterized. However, TAK-715 has some limitations for lab experiments, including its relatively short half-life and poor solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for the scientific research on TAK-715. One direction is to further explore the therapeutic potential of TAK-715 in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. Another direction is to investigate the potential of TAK-715 as a tool for studying the role of p38 MAPK in the regulation of various biological processes, such as cell differentiation and apoptosis. Additionally, there is a need for the development of more potent and selective p38 MAPK inhibitors with improved pharmacokinetic properties for therapeutic use.
Méthodes De Synthèse
TAK-715 can be synthesized through a multi-step process involving the reaction of 4-bromo-1-naphthylamine with 2-oxo-1-pyrrolidineacetamide, followed by the addition of benzenesulfonyl chloride and tetrahydro-1-naphthylamine. The resulting product is purified through crystallization and recrystallization to obtain TAK-715 in high purity.
Applications De Recherche Scientifique
TAK-715 has been widely studied in scientific research for its potential applications in the treatment of various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. In vitro and in vivo studies have demonstrated that TAK-715 effectively inhibits p38 MAPK activity, leading to a reduction in the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-9-4-14-22(20)16-10-12-17(13-11-16)26(24,25)21-19-8-3-6-15-5-1-2-7-18(15)19/h1-2,5,7,10-13,19,21H,3-4,6,8-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEORXXJYTOMLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxopyrrolidin-1-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4922841.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbutanamide](/img/structure/B4922865.png)

![4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B4922872.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B4922879.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4922896.png)
![4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-yl)benzamide](/img/structure/B4922902.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B4922909.png)
![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4922911.png)
![N-(3-acetylphenyl)-4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4922927.png)
![N~1~-cyclohexyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4922933.png)

![4-({2-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]phenyl}sulfonyl)morpholine](/img/structure/B4922954.png)